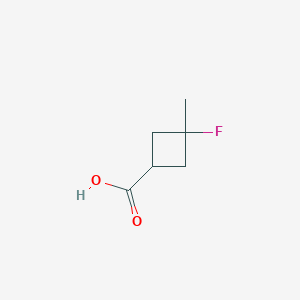

3-Fluoro-3-methylcyclobutanecarboxylic acid

Description

BenchChem offers high-quality 3-Fluoro-3-methylcyclobutanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-3-methylcyclobutanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-3-methylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO2/c1-6(7)2-4(3-6)5(8)9/h4H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABOQQDLGWHBIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Fluoro-3-methylcyclobutanecarboxylic acid CAS number

An In-depth Technical Guide to 3-Fluoro-3-methylcyclobutanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-3-methylcyclobutanecarboxylic acid, a valuable building block in modern medicinal chemistry. Its Chemical Abstracts Service (CAS) number is 1613330-60-1.[1][2][3] The strategic incorporation of a fluorine atom onto a rigid cyclobutane scaffold offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. This document details the compound's properties, proposes a logical synthetic pathway based on established chemical principles, discusses its applications in drug discovery, and outlines essential safety and handling protocols. The insights provided are intended to support researchers in leveraging this unique moiety for the development of novel therapeutics.

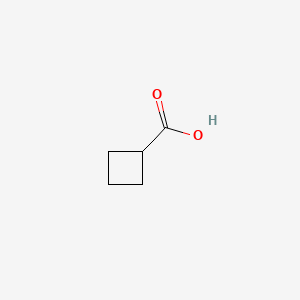

Physicochemical Properties and Identification

3-Fluoro-3-methylcyclobutanecarboxylic acid is a fluorinated derivative of a cyclobutane carboxylic acid. The presence of the fluorine atom and the methyl group on the same carbon (C3) creates a stereocenter, which can significantly influence molecular conformation and interaction with biological targets. The rigid four-membered ring serves as a non-planar scaffold that can provide a desirable three-dimensional vector for substituents, a key feature in designing molecules that fit into complex protein binding pockets.[4][5]

Table 1: Core Properties of 3-Fluoro-3-methylcyclobutanecarboxylic acid

| Property | Value | Source(s) |

| CAS Number | 1613330-60-1 | [1][2][3] |

| Molecular Formula | C₆H₉FO₂ | [1][3] |

| Molecular Weight | 132.13 g/mol | [1][3] |

| Appearance | Solid or liquid | [2] |

| Purity | Typically ≥97% | [1] |

| Storage | Room temperature, in a cool, dry place | [1][2] |

| Primary Application | Pharmaceutical Intermediate, Protein Degrader Building Block | [1][2] |

Synthesis and Mechanistic Insights

While specific, peer-reviewed synthetic procedures for 3-Fluoro-3-methylcyclobutanecarboxylic acid are not widely published, a logical and robust synthetic route can be devised from commercially available starting materials, drawing upon established methodologies for the synthesis of analogous fluorinated cyclobutanes.[4][6]

A plausible approach begins with a suitable 3-methylcyclobutanone derivative. The key transformation is the introduction of the fluorine atom at the tertiary carbon center, which can be achieved via deoxyfluorination of a tertiary alcohol intermediate.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 3-Fluoro-3-methylcyclobutanecarboxylic acid.

Step-by-Step Methodology and Rationale

-

Step 1: Cyanohydrin Formation from 3-Methylcyclobutanone.

-

Protocol: To a solution of 3-methylcyclobutanone, add a catalytic amount of zinc iodide (ZnI₂) followed by the dropwise addition of trimethylsilyl cyanide (TMSCN) at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored until completion.

-

Causality: This step introduces a cyano group, which will ultimately be hydrolyzed to the target carboxylic acid. Using TMSCN is a standard and effective method for forming cyanohydrins from ketones. The silyl ether intermediate formed is then hydrolyzed during workup to yield 3-hydroxy-3-methylcyclobutanecarbonitrile.

-

-

Step 2: Hydrolysis of the Nitrile to a Carboxylic Acid.

-

Protocol: The crude 3-hydroxy-3-methylcyclobutanecarbonitrile is subjected to vigorous acidic hydrolysis, typically by heating in the presence of a strong acid such as concentrated hydrochloric acid (HCl).

-

Causality: This is a classic transformation to convert a nitrile functional group into a carboxylic acid. The harsh conditions are necessary to ensure complete hydrolysis of the sterically hindered nitrile. This step yields the key intermediate, 3-hydroxy-3-methylcyclobutanecarboxylic acid.

-

-

Step 3: Deoxyfluorination of the Tertiary Alcohol.

-

Protocol: The dried 3-hydroxy-3-methylcyclobutanecarboxylic acid is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane). A deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, is added slowly at a low temperature (e.g., -78 °C). The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.

-

Causality: This is the critical fluorination step. Deoxyfluorinating agents replace a hydroxyl group with a fluorine atom. The choice of reagent is crucial; DAST and its analogues are effective for this transformation on tertiary alcohols. The reaction proceeds via an SN1-like mechanism, where the hydroxyl group is converted into a good leaving group, which then departs to form a tertiary carbocation that is subsequently trapped by a fluoride ion. This yields the final product, 3-Fluoro-3-methylcyclobutanecarboxylic acid.[4]

-

Applications in Drug Development

The incorporation of fluorinated motifs is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[7] 3-Fluoro-3-methylcyclobutanecarboxylic acid serves as a prime building block for this purpose, offering a combination of steric and electronic features that can positively influence a compound's biological profile.

Key Advantages in Medicinal Chemistry:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can block this pathway, thereby increasing the drug's half-life and oral bioavailability.[7]

-

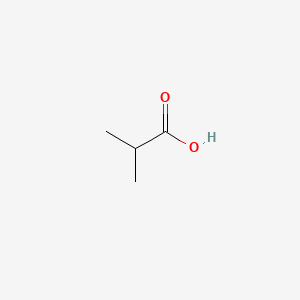

Modulation of pKa: The highly electronegative fluorine atom can lower the pKa of nearby acidic or basic functional groups through a strong inductive effect. For the carboxylic acid group on the cyclobutane ring, this would increase its acidity. This modulation can be critical for optimizing compound solubility, cell permeability, and target binding affinity.

-

Conformational Control: The rigid cyclobutane ring restricts the conformational freedom of the molecule compared to a flexible aliphatic chain. The specific substitution pattern locks substituents into well-defined spatial orientations, which can lead to higher binding affinity and selectivity for the target protein.

-

Increased Lipophilicity: Fluorine substitution often increases the lipophilicity (logP) of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[4] However, the overall effect is context-dependent and must be carefully balanced to maintain adequate aqueous solubility.

Caption: Impact of structural features on drug properties.

Safety and Handling

As with any laboratory chemical, 3-Fluoro-3-methylcyclobutanecarboxylic acid should be handled with appropriate care, following standard safety protocols. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly detailed, general guidelines for handling fluorinated organic acids should be followed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8][9]

-

Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[8][9] Facilities should be equipped with an eyewash station and a safety shower.

-

Handling Precautions: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling. Keep the container tightly closed when not in use.[8] Avoid sources of ignition if the compound is dissolved in a flammable solvent.[11]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents or strong bases.[2]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

3-Fluoro-3-methylcyclobutanecarboxylic acid (CAS: 1613330-60-1) is a highly valuable and strategic building block for researchers in drug discovery. Its unique combination of a rigid three-dimensional scaffold and a metabolically robust fluorine atom provides a powerful platform for designing next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. Understanding its properties, synthetic accessibility, and the rationale behind its use is essential for unlocking its full potential in medicinal chemistry programs.

References

- 3-fluoro-3-methylcyclobutane-1-carboxylic acid, min 97%, 250 mg. CP Lab Safety.

- 3-Fluoro-3-methylcyclobutanecarboxylic acid CAS No.1613330-60-1. Guidechem.

- 3-Fluoro-3-methylcyclobutanecarboxylic acid - CAS:1613330-60-1. Sunway Pharm Ltd.

- 3-FLUORO-3-METHYLCYCLOBUTANECARBOXYLIC ACID|1613330-60-1. 009 chemical.

- 3-fluoro-3-methylcyclobutane-1-carboxylic acid | 1613330-60-1. Biosynth.

- 3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid Safety D

- 3-Fluoro-cyclobutanecarboxylic acid | 122665-96-7. Sigma-Aldrich.

- Safety Data Sheet for 3-(2-Fluoroethoxy)cyclobutane-1-carboxylic acid. Combi-Blocks.

- Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1)

- 3,3-Difluorocyclobutanecarboxylic acid synthesis. ChemicalBook.

- SAFETY DATA SHEET - Methyl Fluoroacet

- SAFETY D

- Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.

- The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.

- Cyclobutanecarboxylic acid, 3-methyl-. PubChem.

- Fluorine in drug discovery: Role, design and case studies. ScienceDirect.

- Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 3-Fluoro-3-methylcyclobutanecarboxylic acid CAS No.1613330-60-1, CasNo.1613330-60-1 Guangdong Juda Chemical Industrial Co.,Limited China (Mainland) [judachem.lookchem.com]

- 3. 3-Fluoro-3-methylcyclobutanecarboxylic acid - CAS:1613330-60-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. aksci.com [aksci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-3-methylcyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique electronic properties of fluorine can significantly influence the metabolic stability, binding affinity, and lipophilicity of a compound, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2][3][4] Among the various fluorinated motifs, cyclobutane rings have garnered considerable interest due to their rigid, three-dimensional structure that can effectively probe protein binding pockets and serve as bioisosteres for other cyclic and acyclic moieties.[1][4][5]

This guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-3-methylcyclobutanecarboxylic acid, a valuable building block for the synthesis of novel therapeutic agents. As a Senior Application Scientist, the following sections will not only present the available data but also delve into the causality behind the experimental methodologies used to determine these properties, offering field-proven insights for your own research and development endeavors.

Core Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its successful application in drug development. These parameters govern everything from solubility and absorption to target engagement and metabolic fate.

| Property | Value | Source |

| CAS Number | 1613330-60-1 | [6] |

| Molecular Formula | C6H9FO2 | [6] |

| Molecular Weight | 132.13 g/mol | [6] |

| Appearance | Light yellow liquid | [7] |

| Predicted Boiling Point | 207.4 ± 33.0 °C | [7][8] |

| Predicted Density | 1.19 ± 0.1 g/cm³ | [7][8] |

| Predicted pKa | 4.22 ± 0.40 | [8] |

| Storage Conditions | 2-8°C, Sealed in a dry place | [7][8] |

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of 3-Fluoro-3-methylcyclobutanecarboxylic acid. The protocols are designed to be self-validating and are grounded in established laboratory practices.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Expertise & Experience: Differential Scanning Calorimetry (DSC) is a highly sensitive thermal analysis technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[9] This method is superior to traditional melting point apparatus as it provides a complete thermal profile, including the onset of melting, the peak melting temperature, and the enthalpy of fusion. For a crystalline solid, a sharp endothermic peak is expected.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 2-10 mg of 3-Fluoro-3-methylcyclobutanecarboxylic acid into a Tzero hermetic aluminum pan.[9]

-

Ensure the sample is dry to prevent damage to the equipment.[9]

-

Place the corresponding lid on the pan and seal it using a sample press.

-

Prepare an empty, sealed aluminum pan to serve as the reference.[9]

-

-

Instrument Setup and Calibration:

-

Calibrate the DSC instrument using a certified indium standard to ensure temperature and enthalpy accuracy.

-

Place the sample and reference pans into the DSC cell.

-

Set the nitrogen purge gas flow to an appropriate rate (typically 20-50 mL/min) to create an inert atmosphere.

-

-

Thermal Method:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature well above the expected melting point.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow (in mW) versus temperature (in °C).

-

The melting point is determined as the onset temperature of the endothermic melting peak.

-

The peak of the endotherm represents the temperature at which the melting rate is maximal.

-

Logical Relationship: DSC Workflow

Caption: Workflow for Melting Point Determination by DSC.

Solubility Determination by the Shake-Flask Method

Expertise & Experience: The shake-flask method is a classic and reliable technique for determining the thermodynamic solubility of a compound.[10][11][12] It involves equilibrating an excess of the solid compound in a solvent for an extended period to ensure saturation. This method is considered the "gold standard" for solubility measurement.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-Fluoro-3-methylcyclobutanecarboxylic acid to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[11][13]

-

-

Sample Processing:

-

After incubation, allow the vials to stand undisturbed to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining microscopic particles.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound of known concentrations in the respective solvents.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant. This concentration represents the solubility.

-

Logical Relationship: Shake-Flask Solubility Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

pKa Determination by Potentiometric Titration

Expertise & Experience: Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.[14][15][16][17] It involves the gradual addition of a titrant (a strong base for an acidic compound) to a solution of the analyte while monitoring the pH. The pKa is the pH at which the acidic and conjugate base forms of the compound are present in equal concentrations.

Experimental Protocol:

-

Preparation:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[14][15]

-

Prepare a standard solution of a strong base, such as 0.1 M NaOH, and accurately determine its concentration.

-

Accurately weigh a sample of 3-Fluoro-3-methylcyclobutanecarboxylic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl can be added to the analyte solution.[14][15]

-

-

Titration:

-

Place the analyte solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Begin stirring the solution at a constant rate.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has risen significantly past the expected equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by taking the first derivative of the titration curve (ΔpH/ΔV).

-

The volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is then determined.

-

The pKa is equal to the pH of the solution at the half-equivalence point.

-

Logical Relationship: Potentiometric pKa Determination Workflow

Caption: Workflow for Potentiometric pKa Determination.

Conclusion

3-Fluoro-3-methylcyclobutanecarboxylic acid is a valuable building block in medicinal chemistry, and a thorough understanding of its physicochemical properties is essential for its effective application. This guide has provided a summary of its known and predicted properties, along with detailed, field-tested protocols for their experimental determination. By employing these robust methodologies, researchers can confidently characterize this and other novel compounds, accelerating the drug discovery and development process.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Retrieved from [Link]

-

Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20 - College of Engineering - Purdue University. (n.d.). Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018). Retrieved from [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024). Retrieved from [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.). Retrieved from [Link]

-

Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog. (2025). Retrieved from [Link]

-

Why Fluorine Matters: Leveraging 3,3-Difluorocyclobutane-1-carboxylic Acid in Synthesis. (n.d.). Retrieved from [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. (2024). Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]

-

FDA‐approved drugs containing fluorinated cycloalkane motifs. - ResearchGate. (n.d.). Retrieved from [Link]

-

Differential Scanning Calorimetry Standard Operating Procedure. (n.d.). Retrieved from [Link]

-

Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids | Request PDF - ResearchGate. (2025). Retrieved from [Link]

-

Procedures for operation of the TA Instruments DSC. (n.d.). Retrieved from [Link]

-

Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes - ChemRxiv. (n.d.). Retrieved from [Link]

-

DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis - Qualitest FZE. (2025). Retrieved from [Link]

-

Evaluation of USP melting point standards by differential scanning calorimetry. (2025). Retrieved from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024). Retrieved from [Link]

-

3-FLUORO-3-METHYLCYCLOBUTANECARBOXYLIC ACID|1613330-60-1 - 灵灵九生物|化工原料平台|009. (n.d.). Retrieved from [Link]

-

(PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis - ResearchGate. (2017). Retrieved from [Link]

-

CAS#:227607-43-4 | 3,3-difluoro-1-methylcyclobutane-1-carboxylic acid | Chemsrc. (2025). Retrieved from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]

-

3-fluoro-3-methylcyclobutane-1-carboxylic acid, min 97%, 250 mg - CP Lab Safety. (n.d.). Retrieved from [Link]

- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). Retrieved from [https:// Macedonian Pharmaceutical Bulletin, 64 (1) 11 – 22 (2018)](https:// Macedonian Pharmaceutical Bulletin, 64 (1) 11 – 22 (2018))

-

Building Chemical Intuition About Physicochemical Properties of C8-Per-/Poly-fluoroalkyl Carboxylic Acids Through Computational - ChemRxiv. (n.d.). Retrieved from [Link]

-

Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines - ResearchGate. (2025). Retrieved from [Link]

-

Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed. (2025). Retrieved from [Link]

-

The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry. (2023). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023). Retrieved from [Link]

-

3-Fluoro-3-methylcyclobutanecarboxylic acid - CAS:1613330-60-1 - Sunway Pharm Ltd. (n.d.). Retrieved from [Link]

Sources

- 1. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. calpaclab.com [calpaclab.com]

- 7. cyclobutanecarboxylic acid, 3-fluoro-3-methyl- | 1613330-60-1 [amp.chemicalbook.com]

- 8. 3-FLUORO-3-METHYLCYCLOBUTANECARBOXYLIC ACID | 1613330-60-1 [m.chemicalbook.com]

- 9. engineering.purdue.edu [engineering.purdue.edu]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. enamine.net [enamine.net]

- 12. bioassaysys.com [bioassaysys.com]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. researchgate.net [researchgate.net]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-3-methylcyclobutanecarboxylic Acid

Introduction

3-Fluoro-3-methylcyclobutanecarboxylic acid (C₆H₉FO₂) is a saturated carbocyclic compound featuring a cyclobutane ring substituted with a carboxylic acid group, a fluorine atom, and a methyl group at the C3 position. The presence of the fluorine atom is of particular interest as it can significantly modulate the physicochemical properties of molecules, including acidity, lipophilicity, and metabolic stability, making it an attractive moiety in drug design. A thorough spectroscopic characterization is paramount for confirming the structure, assessing purity, and understanding the electronic environment of this molecule.

This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Fluoro-3-methylcyclobutanecarboxylic acid.

Molecular Structure and Stereochemistry

The synthesis of related 3-fluorocyclobutane derivatives often starts from a 3-oxocyclobutane precursor, followed by a Grignard reaction and subsequent deoxyfluorination.[1] This can result in a mixture of cis and trans isomers, where the stereochemical relationship is defined by the relative positions of the fluorine and carboxylic acid groups. This guide will consider both potential isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 3-Fluoro-3-methylcyclobutanecarboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular structure.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

-

Dissolve 5-10 mg of 3-Fluoro-3-methylcyclobutanecarboxylic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Filter the solution into a 5 mm NMR tube.

Instrumentation:

-

A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution of coupling patterns.

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

¹⁹F NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: A wide range should be used initially (e.g., +50 to -250 ppm) and then narrowed.

-

Reference: An external reference like CFCl₃ (0 ppm) is often used.[2]

-

Number of Scans: 64-128.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will be characterized by signals for the cyclobutane ring protons, the methyl group protons, and the acidic proton of the carboxylic acid. The chemical shifts of cyclobutane protons are typically found around 1.98 ppm.[3][4]

Key Predicted Signals:

-

-COOH Proton: A broad singlet is expected at a downfield chemical shift, typically around 10-13 ppm.[5] The exact position is dependent on concentration and solvent due to hydrogen bonding. This signal will disappear upon D₂O exchange.

-

Cyclobutane Ring Protons (CH and CH₂): These protons will appear in the upfield region, likely between 1.8 and 3.5 ppm. The presence of the electronegative fluorine and carboxylic acid groups will cause a downfield shift compared to unsubstituted cyclobutane.[6][7] The signals are expected to be complex multiplets due to geminal and vicinal H-H coupling, as well as coupling to the fluorine atom (²JHF and ³JHF).

-

Methyl Protons (-CH₃): The methyl group protons are expected to appear as a doublet due to coupling with the fluorine atom (³JHF). The chemical shift will likely be in the range of 1.2-1.6 ppm.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -COOH | 10-13 | br s | - |

| CH (C1) | 2.8-3.4 | m | JHH, JHF |

| CH₂ (C2, C4) | 2.0-2.8 | m | JHH, JHF |

| -CH₃ | 1.2-1.6 | d | ³JHF ≈ 20-25 |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The chemical shift of unsubstituted cyclobutane is around 22.4 ppm.[8] The presence of substituents will significantly affect the chemical shifts. The carbon atom attached to the fluorine will appear as a doublet due to one-bond C-F coupling (¹JCF), which is typically large (150-250 Hz).[9]

Key Predicted Signals:

-

Carbonyl Carbon (-COOH): This signal will be in the downfield region, around 175-185 ppm.[5]

-

Fluorine-bearing Carbon (C3): This quaternary carbon will be significantly deshielded by the fluorine atom and will appear as a doublet with a large ¹JCF. A chemical shift in the range of 80-100 ppm is expected.

-

Carboxylic Acid-bearing Carbon (C1): This methine carbon will be deshielded and is expected in the range of 40-50 ppm. It may show a smaller ²JCF coupling.

-

Methylene Carbons (C2, C4): These carbons will be in the upfield region, likely between 25 and 40 ppm. They will also exhibit coupling to fluorine (²JCF).

-

Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield region (15-25 ppm) and will be split into a quartet by the fluorine atom (²JCF).

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| -COOH | 175-185 | s or t (small ³JCF) | - |

| C3 | 80-100 | d | ¹JCF ≈ 180-220 |

| C1 | 40-50 | d | ²JCF ≈ 20-30 |

| C2, C4 | 25-40 | d | ²JCF ≈ 20-30 |

| -CH₃ | 15-25 | q | ²JCF ≈ 20-25 |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.[10][11] The ¹⁹F NMR spectrum of 3-Fluoro-3-methylcyclobutanecarboxylic acid is expected to show a single resonance.

Key Predicted Signal:

-

A complex multiplet is expected due to coupling with the neighboring protons on the cyclobutane ring and the methyl group. The chemical shift for a tertiary alkyl fluoride is typically in the range of -140 to -180 ppm relative to CFCl₃.

Table 3: Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C3-F | -140 to -180 | m |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Fluoro-3-methylcyclobutanecarboxylic acid will be dominated by the absorptions of the carboxylic acid group.

Experimental Protocol: IR Data Acquisition

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Liquid/Solution: A thin film can be prepared between two salt plates (e.g., NaCl or KBr), or the sample can be dissolved in a suitable solvent (e.g., CCl₄) and analyzed in a solution cell.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Key Predicted Absorptions:

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded carboxylic acid dimer.[5][12][13]

-

C-H Stretch: Sharp peaks around 2850-3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclobutane and methyl groups.

-

C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.[13]

-

C-O Stretch and O-H Bend: Medium to strong absorptions in the 1440-1210 cm⁻¹ region.[12]

-

C-F Stretch: A strong absorption band in the fingerprint region, typically between 1100-1000 cm⁻¹, is characteristic of the C-F bond.

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Strong, very broad |

| C-H (sp³) | 3000-2850 | Medium, sharp |

| C=O (Carboxylic Acid) | 1725-1700 | Strong, sharp |

| C-O | 1320-1210 | Strong |

| C-F | 1100-1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For fluorinated compounds, the molecular ion peak can sometimes be weak or absent in electron ionization (EI-MS).[14] Electrospray ionization (ESI) is often a gentler method for observing the molecular ion.

Experimental Protocol: MS Data Acquisition

Instrumentation:

-

A mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a mass analyzer such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute to a final concentration of 1-10 µg/mL.

Data Acquisition (ESI-MS):

-

Ionization Mode: Negative ion mode is preferred to detect the deprotonated molecule [M-H]⁻.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Flow rate adjusted for a stable spray.

-

Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions.

Key Predicted Ions:

-

Molecular Ion: In negative ion ESI-MS, the base peak is expected to be the deprotonated molecule [M-H]⁻ at m/z 131.1.

-

Fragmentation: Fragmentation may occur through the loss of small neutral molecules. Common losses from carboxylic acids include H₂O (m/z 113.1) and CO₂ (m/z 87.1 from the [M-H]⁻ ion). The presence of the fluorine atom may also lead to unique fragmentation pathways, though these are harder to predict without experimental data.

Table 5: Predicted Mass Spectrometry Data (ESI Negative Ion Mode)

| m/z (predicted) | Ion |

| 131.1 | [M-H]⁻ |

| 87.1 | [M-H-CO₂]⁻ |

Visualization of Key Data

Molecular Structure

Caption: 2D structure of 3-Fluoro-3-methylcyclobutanecarboxylic acid.

Predicted Mass Spectrometry Fragmentation

Caption: Predicted fragmentation of the deprotonated molecule.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for 3-Fluoro-3-methylcyclobutanecarboxylic acid. These predictions are based on established principles and data from analogous compounds and are intended to aid researchers in the identification and characterization of this important fluorinated building block. The provided experimental protocols offer a starting point for acquiring high-quality data. Experimental verification of these predictions will be invaluable for the scientific community.

References

- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507.

- Beć, K. B., & Huck, C. W. (2019). Breakthrough Potential in Near-Infrared Spectroscopy: A Review of Recent Developments. Frontiers in Chemistry, 7, 48.

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane. Retrieved from [Link]

-

JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]

- Mykhailiuk, P. K. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(24), 5439-5444.

-

Spectral Database for Organic Compounds (SDBS). (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID(1124-13-6) 1H NMR [m.chemicalbook.com]

- 7. Cyclobutanecarboxylic acid(3721-95-7) 1H NMR [m.chemicalbook.com]

- 8. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. echemi.com [echemi.com]

- 14. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

solubility of 3-Fluoro-3-methylcyclobutanecarboxylic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Fluoro-3-methylcyclobutanecarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Novel Fluorinated Cycloalkane

In the realm of modern drug discovery and development, the physicochemical properties of small molecules are paramount to their ultimate success as therapeutic agents. Among these, solubility stands as a critical gatekeeper, influencing everything from formulation and bioavailability to metabolic fate. This guide focuses on a molecule of emerging interest: 3-Fluoro-3-methylcyclobutanecarboxylic acid. Its unique structure, featuring a strained cyclobutane ring, a fluorine atom, a methyl group, and a carboxylic acid moiety, presents a complex and intriguing solubility profile.

The presence of a fluorine atom, the most electronegative element, can significantly alter a molecule's properties, including its acidity, lipophilicity, and metabolic stability.[1][2][3] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the . We will delve into the theoretical underpinnings of its solubility, predictive models, and detailed experimental protocols for its empirical determination. Our approach is grounded in scientific integrity, providing not just methods, but the rationale behind them, to empower you in your research endeavors.

Molecular Architecture and Its Implications for Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a foundational principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[4] Let's dissect the structure of 3-Fluoro-3-methylcyclobutanecarboxylic acid to anticipate its solubility behavior.

Key Structural Features:

-

Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar protic solvents. The acidity of the carboxylic acid is enhanced by the presence of the electronegative fluorine atom through an inductive effect, which stabilizes the carboxylate anion.[3][5]

-

Fluorine Atom (-F): The high electronegativity of fluorine introduces a significant dipole moment into the molecule. This can increase polarity and the potential for dipole-dipole interactions.

-

Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that contributes to the molecule's lipophilicity.

-

Cyclobutane Ring: The four-membered ring is a compact, relatively nonpolar hydrocarbon backbone.

The overall solubility of 3-Fluoro-3-methylcyclobutanecarboxylic acid will be a balance between the hydrophilic character of the carboxylic acid and the lipophilic nature of the fluorinated and methylated cyclobutane scaffold.

Theoretical Frameworks for Solubility Prediction

While empirical determination is the gold standard, theoretical models can provide valuable initial estimates of solubility, aiding in solvent selection and experimental design.

Qualitative Prediction: "Like Dissolves Like"

Based on the molecular structure, we can make some initial qualitative predictions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Acetic Acid): High solubility is expected due to the ability of these solvents to form hydrogen bonds with the carboxylic acid group.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): Good solubility is anticipated. These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. Some per- and polyfluoroalkyl substances (PFASs) have shown degradation in aprotic solvents like acetonitrile, acetone, and DMSO, a factor to consider in stability studies.[6]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is expected. While the cyclobutane ring and methyl group have nonpolar character, the polar carboxylic acid and fluorine atom will limit solubility in highly nonpolar media.

Quantitative Structure-Property Relationship (QSPR) and Machine Learning Models

Modern computational chemistry offers powerful tools for predicting solubility. Machine learning algorithms, such as lightGBM and deep neural networks, have shown significant promise in accurately predicting compound solubility in various organic solvents by analyzing large datasets of experimental solubility data and molecular fingerprints.[7][8] These models can capture complex relationships between molecular structure and solubility.

Physics-Based Models

Approaches like the Conductor-like Screening Model for Real Solvents (COSMO-RS) and molecular dynamics (MD) simulations offer a more fundamental, physics-based prediction of solubility.[7][9][10] MD simulations, for instance, compute the free energy difference between the solvated solute and its crystalline state to determine solubility.[9][10]

Experimental Determination of Solubility: A Practical Guide

Precise and accurate measurement of solubility is crucial for many applications in research and development. Below are detailed protocols for determining the solubility of 3-Fluoro-3-methylcyclobutanecarboxylic acid.

The Shake-Flask Method (Equilibrium Method)

This is a traditional and widely accepted method for determining equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of solid 3-Fluoro-3-methylcyclobutanecarboxylic acid to a series of vials, each containing a different organic solvent of interest.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.

-

Phase Separation: Allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid phase.

-

Quantification: Analyze the concentration of the solute in the supernatant using a suitable analytical technique, such as HPLC, GC, or UV-Vis spectroscopy (if the compound has a chromophore).

-

Calculation: The solubility is then calculated and typically expressed in units of mg/mL or mol/L.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in a large number of solvents, HTS methods are employed. These often involve smaller scales and automated liquid handling.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR offers a rapid and accurate method for determining solubility without the need for phase separation.[11]

Protocol:

-

Sample Preparation: Prepare a saturated solution of 3-Fluoro-3-methylcyclobutanecarboxylic acid in the deuterated solvent of interest.

-

NMR Acquisition: Acquire a ¹H or ¹⁹F NMR spectrum of the saturated solution. The spectrum will show distinct signals for the dissolved and dispersed (undissolved) compound.

-

Analysis: The concentration of the dissolved species can be determined by integrating the corresponding signals and comparing them to an internal standard of known concentration.

Factors Influencing Solubility

Several external factors can significantly impact the solubility of 3-Fluoro-3-methylcyclobutanecarboxylic acid.

Temperature

For most solid solutes, solubility increases with increasing temperature.[11][12] This is because the dissolution process is often endothermic. It is crucial to control and report the temperature at which solubility measurements are made.

Solvent Polarity

As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic study across a range of solvents with varying polarities can provide a comprehensive solubility profile.

Presence of Water

For some carboxylic acids, the presence of small amounts of water in organic solvents can remarkably increase their solubility.[13] This phenomenon is particularly relevant in industrial extraction processes and should be considered if using non-anhydrous solvents.

Data Presentation and Interpretation

To facilitate a clear understanding and comparison of solubility data, it is recommended to present the results in a structured table.

Table 1: Predicted and Experimental Solubility of 3-Fluoro-3-methylcyclobutanecarboxylic Acid in Various Organic Solvents at 25°C.

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) | Method |

| Polar Protic | Methanol | High | To be determined | Shake-Flask, HPLC |

| Ethanol | High | To be determined | Shake-Flask, HPLC | |

| Isopropanol | Moderate-High | To be determined | Shake-Flask, HPLC | |

| Polar Aprotic | Acetone | High | To be determined | Shake-Flask, HPLC |

| Acetonitrile | High | To be determined | Shake-Flask, HPLC | |

| DMSO | High | To be determined | Shake-Flask, HPLC | |

| THF | Moderate-High | To be determined | Shake-Flask, HPLC | |

| Nonpolar | Toluene | Low | To be determined | Shake-Flask, HPLC |

| Hexane | Very Low | To be determined | Shake-Flask, HPLC |

Visualizing the Solubility Workflow

A clear workflow is essential for systematic solubility determination.

Caption: Experimental workflow for determining equilibrium solubility.

Logical Framework for Solvent Selection

The choice of solvents for solubility screening should be systematic.

Caption: Decision tree for rational solvent selection.

Conclusion and Future Perspectives

The is a critical parameter for its successful application in various scientific and industrial contexts. This guide has provided a comprehensive overview of the theoretical principles, predictive models, and experimental methodologies for determining its solubility profile. While specific experimental data for this compound is not yet widely available, the principles and protocols outlined herein provide a robust framework for its characterization. Future work should focus on generating empirical solubility data across a diverse range of solvents and temperatures to build a comprehensive and publicly accessible database. Such data will be invaluable for accelerating the development of new pharmaceuticals and advanced materials incorporating this promising fluorinated building block.

References

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

ResearchGate. (n.d.). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

-

National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

ACS Publications. (2021, July 29). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. [Link]

-

Knowledge UChicago. (2021, July 30). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Unknown. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

ResearchGate. (n.d.). Fluorinated Higher Carboxylic Acids. [Link]

-

ResearchGate. (2025, December 3). Structure property relationships of fluorinated carboxylic acid bioisosteres. [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. [Link]

-

ChemRxiv. (n.d.). The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. [Link]

-

ACS Publications. (2025, December 30). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. [Link]

-

UNT Digital Library. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

-

PubMed. (n.d.). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. [Link]

-

National Center for Biotechnology Information. (2021, November 4). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. [Link]

-

Sunway Pharm Ltd. (n.d.). 3-Fluoro-3-methylcyclobutanecarboxylic acid - CAS:1613330-60-1. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. chem.ws [chem.ws]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 11. youtube.com [youtube.com]

- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

cis/trans isomerism in 3-Fluoro-3-methylcyclobutanecarboxylic acid

An In-depth Technical Guide to the Cis/Trans Isomerism of 3-Fluoro-3-methylcyclobutanecarboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of strained, four-membered carbocycles, particularly those bearing fluorine atoms, has become a cornerstone of modern medicinal chemistry. These rigid scaffolds allow for precise spatial positioning of pharmacophoric elements, influencing a molecule's potency, selectivity, and pharmacokinetic profile. This guide provides a detailed examination of the , a key building block for drug discovery. We will explore the foundational stereochemical principles of the cyclobutane ring, methodologies for stereoselective synthesis and isomer separation, and the critical analytical techniques required for unambiguous characterization.

Foundational Principles: Stereochemistry of the Cyclobutane Ring

Unlike the planar representation often used in 2D drawings, the cyclobutane ring is not flat. The inherent angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds) force the ring to adopt a puckered, non-planar conformation.[1][2] This "butterfly" structure is in rapid equilibrium at room temperature, with the ring carbons flipping between "up" and "down" positions.[3][4]

This puckering is the origin of stereoisomerism in substituted cyclobutanes. Substituents can occupy two distinct positions:

-

Axial: Pointing roughly perpendicular to the average plane of the ring.

-

Equatorial: Pointing roughly outwards from the perimeter of the ring.

For a 1,3-disubstituted cyclobutane like 3-Fluoro-3-methylcyclobutanecarboxylic acid, this leads to two distinct geometric isomers:

-

cis-isomer: The substituents at C1 (carboxylic acid) and C3 (fluoro and methyl groups) are on the same face of the ring. For example, both could be in pseudo-axial positions or pseudo-equatorial positions relative to each other.

-

trans-isomer: The substituents at C1 and C3 are on opposite faces of the ring. For instance, one might be pseudo-axial while the other is pseudo-equatorial.[5][6]

The precise spatial relationship between the carboxylic acid and the fluorine atom is critical, as it dictates the molecule's interaction with biological targets.

Caption: Puckered conformations of cis and trans isomers.

Synthesis and Stereoisomer Separation

The synthesis of 3-fluoro-3-methylcyclobutane-1-carboxylic acid typically yields a mixture of cis and trans diastereomers, necessitating a robust separation strategy. The synthetic approach often begins with a commercially available cyclobutane precursor.[7]

Generalized Synthetic Approach

A common strategy involves the construction of the key C-F and C-C bonds on a pre-existing cyclobutane ring.[7][8]

-

Starting Material: 3-Oxocyclobutane carboxylic acid is a versatile starting point.

-

Methyl Group Introduction: A Grignard reaction using methylmagnesium chloride (MeMgCl) adds the methyl group to the ketone, forming a tertiary alcohol. This step generates a mixture of diastereomers.

-

Deoxyfluorination: The tertiary alcohol is then converted to the target fluoride using a deoxyfluorination reagent such as morpholinosulfur trifluoride (Morph-DAST). This reaction can proceed with varying degrees of stereoselectivity, often resulting in a separable mixture of the cis and trans fluoro-isomers.[7]

-

Isomer Separation: The resulting diastereomeric mixture of the carboxylic acids is then separated.

Caption: Synthetic and separation workflow.

Experimental Protocol: Isomer Separation by Column Chromatography

Rationale: The cis and trans isomers possess different molecular dipole moments due to the varying spatial arrangements of the polar C-O and C-F bonds. This results in different polarities, allowing for their separation using silica gel chromatography.

Protocol:

-

Column Preparation: A glass column is slurry-packed with silica gel (e.g., 230-400 mesh) using a non-polar solvent like hexane.

-

Sample Loading: The crude mixture of cis/trans isomers (e.g., 1 gram) is dissolved in a minimal amount of dichloromethane or ethyl acetate and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is carefully loaded onto the top of the prepared column.

-

Elution: The separation is performed using a gradient elution system.

-

Start with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to elute the less polar isomer.

-

Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 90:10, 85:15, etc.). This will elute the more polar isomer.

-

-

Fraction Collection: Eluent is collected in small fractions (e.g., 10-15 mL tubes).

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify which fractions contain the pure isomers. Fractions containing a single, pure compound are combined.

-

Solvent Removal: The solvent from the combined, pure fractions is removed under reduced pressure (rotary evaporation) to yield the isolated cis and trans isomers.

Unambiguous Characterization of Isomers

Differentiating between the cis and trans isomers requires sophisticated analytical techniques that are sensitive to the three-dimensional structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing geometric isomers in solution.[9] The different spatial arrangement of atoms in cis and trans isomers leads to distinct chemical shifts and coupling constants.[10]

-

¹H NMR - Chemical Shifts (δ): Protons on the cyclobutane ring will experience different electronic environments. For example, a proton on the same face as the electronegative fluorine atom (cis relationship) will be deshielded and appear at a different chemical shift compared to a proton on the opposite face (trans relationship).

-

¹H-¹H Coupling Constants (J): The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the protons. In puckered cyclobutanes, the dihedral angles for vicinal protons differ between the cis and trans isomers. Generally, the ratio of J_cis/J_trans is found to be greater than 1.[11]

-

Nuclear Overhauser Effect (NOE): This through-space correlation provides definitive proof. In the cis-isomer, irradiation of the C1-proton should show an NOE enhancement to the C3-methyl protons, as they are on the same face of the ring. This correlation would be absent in the trans-isomer.

X-ray Crystallography

For absolute and unambiguous structural determination, single-crystal X-ray crystallography is the gold standard.[12] It provides a precise 3D map of the atoms in the solid state, confirming the connectivity and the relative stereochemistry of all substituents.[13] The process involves growing a high-quality single crystal of the purified isomer, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to solve and refine the molecular structure.[12][13]

Summary of Expected Analytical Data

| Parameter | cis-Isomer | trans-Isomer | Rationale |

| Polarity | Typically higher | Typically lower | The vector sum of bond dipoles (C-F, C=O, O-H) results in a larger net molecular dipole for the cis isomer. |

| ¹H NMR (C1-H δ) | Different from trans | Different from cis | Anisotropic and electronic effects from the proximate F and CH₃ groups alter the local magnetic field. |

| ¹H-¹H Coupling (J) | J_cis > J_trans | J_trans < J_cis | Different dihedral angles between vicinal protons lead to different coupling constants.[11] |

| NOE | Correlation between C1-H and C3-CH₃ | No correlation | Protons are on the same face (<5 Å apart). |

| ¹³C NMR (Ring C's) | Distinct shifts | Distinct shifts | The γ-gauche effect from the substituents will shield/deshield the ring carbons differently in each isomer. |

Significance in Drug Discovery and Medicinal Chemistry

The choice between a cis or trans cyclobutane scaffold is a critical decision in drug design, as stereochemistry dictates pharmacology.

-

Metabolic Stability: The introduction of fluorine can block sites of metabolism. The rigid cyclobutane scaffold positions the fluorine atom precisely, potentially shielding adjacent, metabolically liable positions from enzymatic degradation.

-

Conformational Rigidity: Unlike flexible alkyl chains, the cyclobutane ring presents substituents in well-defined spatial vectors. This pre-organization can reduce the entropic penalty of binding to a biological target, leading to higher affinity and potency.

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity significantly impacts the acidity (pKa) of the nearby carboxylic acid and the lipophilicity (LogP) of the molecule.[14][15] The cis and trans isomers will have different pKa and LogP values due to through-space electronic effects and different solvation properties, which in turn affects absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Stereospecific Interactions: The Easson-Stedman hypothesis posits that stereoisomers can have vastly different biological activities. The precise 3D arrangement of the hydrogen-bond-donating/accepting carboxylic acid and the polar fluorine atom in the cis vs. trans isomer will result in different binding interactions within a receptor or enzyme active site. One isomer may be a potent agonist, while the other could be inactive or even an antagonist.

Conclusion

The cis/trans isomerism of 3-Fluoro-3-methylcyclobutanecarboxylic acid is a clear illustration of how subtle changes in three-dimensional structure can have profound chemical and biological consequences. For drug development professionals, the ability to synthesize, separate, and definitively characterize these isomers is not merely an academic exercise; it is a fundamental requirement for the rational design of novel therapeutics. A thorough understanding of the underlying principles of cyclobutane stereochemistry and the application of modern analytical techniques are essential for successfully leveraging these valuable building blocks in medicinal chemistry.

References

-

Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link][1]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link][4]

-

Wiley Online Library. (n.d.). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. [Link][16]

-

Chemistry School. (n.d.). Identification of Stereochemistry in Substituted Cycloalkanes. [Link][17]

-

National Institutes of Health. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link][18]

-

Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. [Link][19]

-

Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link][2]

-

Oreate AI Blog. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. [Link][20]

-

YouTube. (2022). Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomerisation. [Link][5]

-

ACS Publications. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. [Link][22]

-

ResearchGate. (n.d.). Fluorocyclobutane‐containing pharmaceuticals and drug candidates. [Link][14]

-

ResearchGate. (n.d.). Some useful fluoroalkyl‐substituted cyclobutanes. [Link][15]

-

RSC Publishing. (n.d.). Scalable preparation and property investigation of a cis- cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. [Link][23]

-

ResearchGate. (2025). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. [Link][24]

-

PubMed. (1999). An NMR and conformational investigation of the trans-syn cyclobutane photodimers of dUpdT. [Link][25]

-

ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. [Link][8]

-

TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. [Link][9]

-

ResearchGate. (2025). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. [Link][7]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). CIS TRANS ISOMERS AND NMR. [Link][10]

-

ResearchGate. (2025). NMR Spectroscopy of Cyclobutanes. [Link][11]

-

Organic Syntheses Procedure. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. [Link][28]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. [Link]

-

National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. [Link][13]

-

2012 Book Archive. (n.d.). 13.2 Cis-Trans Isomers (Geometric Isomers). [Link][29]

-

ResearchGate. (n.d.). Synthesis of cis‐ and trans‐isomers of carboxylic acid 33 and amine 35.... [Link][30]

-

Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. [Link][6]

-

Stack Exchange. (2017). Geometrical Isomerism (Cis-Trans) in trans-2-fluoro-3-methylpent-2-ene. [Link][32]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Conformational analysis | PDF [slideshare.net]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tutorchase.com [tutorchase.com]

- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 11. researchgate.net [researchgate.net]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chemistryschool.net [chemistryschool.net]

- 18. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 20. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]

- 21. Woodward–Hoffmann rules - Wikipedia [en.wikipedia.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.rsc.org [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. An NMR and conformational investigation of the trans-syn cyclobutane photodimers of dUpdT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 27. Cyclobutanecarboxylic acid | C5H8O2 | CID 19494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. Organic Syntheses Procedure [orgsyn.org]

- 29. Cis-Trans Isomers (Geometric Isomers) [2012books.lardbucket.org]

- 30. researchgate.net [researchgate.net]

- 31. Cyclobutylcarboxylic acid [webbook.nist.gov]

- 32. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Thermodynamic Landscape of Fluorinated Cyclobutane Rings: A Guide for Drug Development Professionals

An In-Depth Technical Guide:

Abstract

The cyclobutane motif, once considered a niche curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern medicinal chemistry.[1] Its rigid, three-dimensional structure provides a unique platform for orienting substituents in a well-defined spatial arrangement, effectively locking in specific molecular conformations.[1][2] When combined with fluorine, the most electronegative element, the resulting fluorinated cyclobutane rings exhibit a fascinating interplay of steric and stereoelectronic effects that profoundly influence their thermodynamic stability and physicochemical properties. This guide provides a comprehensive analysis of the core principles governing the stability of these structures, offering researchers and drug development professionals the foundational knowledge to strategically leverage this unique chemical space. We will explore the conformational dynamics of the cyclobutane ring, the dominant influence of fluorine-specific stereoelectronic effects, and the quantitative thermodynamic parameters that dictate stability, all while grounding the discussion in practical applications and methodologies relevant to contemporary drug discovery.

The Conformational Dynamics of the Cyclobutane Ring

Unlike the planar representation often seen in textbooks, the cyclobutane ring is not flat. A planar (D4h symmetry) conformation is destabilized by significant torsional strain from eclipsing C-H bonds. To alleviate this, the ring adopts a puckered or "butterfly" conformation (D2d symmetry), where one carbon atom deviates from the plane of the other three.[3] This puckering is not static; the ring rapidly interconverts between equivalent puckered conformations at room temperature.[3]

The energy difference between the puckered equilibrium state and the planar transition state is known as the ring-puckering potential or the barrier to inversion. For the parent cyclobutane, this barrier is approximately 518 cm⁻¹ (1.48 kcal/mol).[4] High-level ab initio calculations have refined this value to be in the range of 482-498 cm⁻¹, confirming the puckered geometry as the ground state.[5][6][7] The equilibrium dihedral angle is experimentally determined to be around 35°.[4]

Natural bond orbital (NBO) analysis suggests that the preference for a puckered geometry is not solely due to mitigating torsional strain but also involves stabilizing hyperconjugative interactions (σCC → σCH* and σCH → σCH*) that are strengthened in the non-planar form.[5][6]

Caption: Energy relationship between puckered and planar cyclobutane.

The Decisive Influence of Fluorine: Stereoelectronic Effects

The introduction of fluorine dramatically alters the thermodynamic landscape of the cyclobutane ring. The high electronegativity and small van der Waals radius of fluorine introduce powerful stereoelectronic effects that can override classical steric considerations. The strength and polarity of the carbon-fluorine (C-F) bond, which has a high bond dissociation energy of around 488 kJ/mol (116 kcal/mol), are central to these phenomena.[8]

The Gauche Effect

In vicinal (1,2-) disubstituted systems, fluorine atoms exhibit a strong preference for a gauche orientation (dihedral angle of ~60°) rather than the sterically favored anti conformation (180°).[9][10] This "gauche effect" is a stabilizing phenomenon attributed primarily to hyperconjugation.[9][11] The key interaction is the donation of electron density from a C-H (or C-C) σ bonding orbital into the low-lying C-F σ* antibonding orbital. This overlap is maximized in the gauche arrangement.[9]

While hyperconjugation is the dominant explanation, recent studies suggest that the effect is an interplay between this stabilizing force and destabilizing Pauli repulsion between the halogen lone pairs.[12] For the small fluorine atom, steric repulsion is weak, allowing the hyperconjugative preference for gauche to dominate.[12]

Caption: Newman projection illustrating the fluorine gauche effect.

Anomeric and Pseudo-Anomeric Effects

The anomeric effect describes the tendency of an electronegative substituent adjacent to a heteroatom in a ring to favor an axial over an equatorial orientation.[13] While classic anomeric effects require a ring heteroatom, analogous "pseudo-anomeric effects" are observed in fluorinated carbocycles.[14] These arise from stabilizing electrostatic interactions. For example, placing electronegative CF₂ groups can render nearby axial hydrogens electropositive, creating a stabilizing 1,3-diaxial interaction with an oxygen lone pair of a substituent like -OMe.[14]

In fluorinated heterocycles like difluoropyrrolidines, a generalized anomeric effect arising from the delocalization of the nitrogen lone pair into the C-F σ* orbital (nN→σ*CF) is a primary factor in determining conformational stability.[15][16] This interaction strongly favors specific conformers and can be more influential than the gauche effect in such systems.[15]

Quantitative Thermodynamic Parameters

The stability of fluorinated cyclobutanes can be quantified through several key parameters, which are accessible through both computational modeling and experimental analysis.

Ring Strain Energy

Cyclobutane possesses a significant strain energy of approximately 26 kcal/mol, arising from both angle strain (C-C-C angles of ~88° instead of the ideal 109.5°) and torsional strain.[3][17] Fluorination can modulate this strain. While comprehensive data on fluorinated cyclobutanes is sparse, studies on analogous fluorinated cyclopropanes show that geminal difluorination is highly stabilizing due to powerful anomeric-like interactions (nF → σ*CF), which can contribute over 14 kcal/mol of stabilization per interaction.[18][19][20] This suggests that strategic fluorination can partially offset the inherent ring strain.

Impact on Physicochemical Properties

From a drug development perspective, the thermodynamic consequences of fluorination directly translate to crucial physicochemical properties. The strong inductive effect of fluorine significantly impacts the acidity and basicity of nearby functional groups.[21]

| Property | Non-Fluorinated Parent | Fluorinated Analogue | Rationale |

| pKa (Carboxylic Acid) | ~4.8 (tert-butyl) | 2.92 (CF₃-cyclobutyl) | Strong inductive electron withdrawal by the CF₃ group stabilizes the carboxylate conjugate base.[22] |

| pKa (Amine) | ~10.7 (tert-butyl) | 5.29 (CF₃-cyclobutyl) | Electron withdrawal reduces the basicity of the nitrogen lone pair.[22] |

| Lipophilicity (LogP) | Varies | Generally lower | Fluorination can reduce lipophilicity, particularly in cis-1,2-disubstituted cyclobutanes, due to conformational effects that create a positive molecular surface polarization.[1][23] |

| Metabolic Stability | Varies | Often Increased | The strong C-F bond is resistant to metabolic oxidation by cytochrome P450 enzymes. However, the overall effect is complex and structure-dependent.[2][22] |

Table 1: Comparative physicochemical properties of fluorinated vs. non-fluorinated cyclobutane analogues.

Methodologies for Stability Analysis